2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8) is a partially saturated indole-3-carboxylic acid featuring a 4-oxo group, a 2-methyl substituent, and a fused cyclohexanone ring. With a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol, this heterocyclic building block exhibits a calculated LogP of 0.8, a melting point >245 °C, and limited solubility in DMSO and methanol.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1114596-35-8
Cat. No. B1517331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
CAS1114596-35-8
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)CCCC2=O)C(=O)O
InChIInChI=1S/C10H11NO3/c1-5-8(10(13)14)9-6(11-5)3-2-4-7(9)12/h11H,2-4H2,1H3,(H,13,14)
InChIKeyYQLHXRVURXSSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8): Sourcing and Differentiation Guide for Research Procurement


2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8) is a partially saturated indole-3-carboxylic acid featuring a 4-oxo group, a 2-methyl substituent, and a fused cyclohexanone ring [1]. With a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol, this heterocyclic building block exhibits a calculated LogP of 0.8, a melting point >245 °C, and limited solubility in DMSO and methanol [2]. It is commercially supplied at ≥95% purity for research use and is cataloged under PubChem CID 30033653 .

Why Generic 4-Oxo-Tetrahydroindole-3-Carboxylic Acids Cannot Substitute for CAS 1114596-35-8 in SAR-Driven Programs


Although the 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid scaffold is shared by multiple commercially available analogs, the precise combination of the 2-methyl group and the 3-carboxylic acid position critically influences lipophilicity (LogP), hydrogen-bonding capacity, and derivatization chemistry [1]. For example, the des-methyl analog 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8) exhibits a higher LogP (~1.23 vs. 0.8) and lacks the steric and electronic effects of the 2-methyl group, altering both its reactivity in amide coupling and its biological recognition profile . Similarly, the regioisomeric 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 6577-89-5) shifts the carboxylic acid to the 2-position, changing its hydrogen-bond donor/acceptor geometry and making it unsuitable as a direct replacement in medicinal chemistry campaigns that have been optimized around the 3-carboxylic acid motif .

Quantitative Differentiation Evidence: 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid vs. Closest Analogs


LogP Comparison: 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid vs. Des-Methyl Analog (CAS 168271-91-8)

The target compound exhibits a calculated LogP (XLogP3-AA) of 0.8, which is 0.43 units lower than that of its des-methyl analog 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8; LogP ~1.23) [1]. This difference arises solely from the presence of the 2-methyl group, indicating that the target compound has measurably higher polarity and aqueous compatibility.

Lipophilicity Physicochemical Properties Drug Design

Regioisomeric Carboxylic Acid Position: 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid vs. 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

The target compound positions the carboxylic acid at C-3 of the indole ring, whereas the regioisomer 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 6577-89-5) places it at C-2 [1]. This positional shift alters the hydrogen-bond donor and acceptor geometry: in the target compound, the carboxylic acid and the 4-oxo group create a distinct bidentate hydrogen-bonding motif that is not present in the 2-carboxylic acid regioisomer, which instead positions the acid adjacent to the 3-methyl group [1].

Regioisomerism Hydrogen Bond Geometry Medicinal Chemistry

Commercial Purity Documentation: 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8) vs. Analog Availability

The target compound is offered by multiple suppliers with a minimum documented purity of 95% (HPLC) and comes with analytical certificates backed by ISO-certified quality systems . In contrast, closely related analogs such as 1-isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 121626-34-4) and methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate (CAS 1049031-58-4) are available but with less frequently documented purity specifications or limited batch-to-batch QC data .

Purity Quality Control Procurement

Fragment-Based Cysteine Protease Inhibitor Toolbox: Binding Selectivity Advantage over Comparator A

In a fragment-based covalent inhibitor discovery study, 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8) was identified as an irreversible covalent fragment inhibitor of the cysteine protease rhodesain, a validated drug target for Human African Trypanosomiasis [1]. The compound demonstrated specificity by not cross-reacting with UbcH7, USP08, or human rhinovirus 3C protease, indicating a non-promiscuous covalent binding profile. By contrast, the des-methyl analog (CAS 168271-91-8) was not reported in this screening campaign, suggesting that the 2-methyl group may contribute favorably to binding site recognition under the conditions of the fragment-based electrophile screen [1][2].

Cysteine Protease Fragment-Based Drug Discovery Rhodesain

Physicochemical Stability Profile: Melting Point and Thermal Stability vs. Fully Aromatic Indole Analog

The target compound has a reported melting point >245 °C, significantly higher than that of its fully aromatic counterpart 2-methyl-1H-indole-3-carboxylic acid (CAS 63176-44-3), for which the melting point is typically reported around 185–195 °C [1]. The higher melting point of the target compound reflects stronger crystal lattice stabilization imparted by the saturated cyclohexanone ring and the 4-oxo group, which may translate into superior solid-state stability during long-term storage and elevated-temperature reaction conditions such as amide coupling in refluxing DMF .

Thermal Stability Solid-State Properties Formulation

Best Research and Industrial Application Scenarios for 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8)


Covalent Fragment-Based Drug Discovery for Cysteine Protease Targets

The compound's evidence-based role as a selective irreversible covalent fragment inhibitor of rhodesain makes it a qualified starting point for fragment growing and merging campaigns in anti-trypanosomal drug discovery [1]. Its documented lack of cross-reactivity with UbcH7, USP08, and HRV 3C protease supports its use as a selective warhead scaffold that can be elaborated without introducing broad cysteine reactivity [1].

Medicinal Chemistry SAR Programs Requiring Polar, Low-LogP Tetrahydroindole Scaffolds

With a calculated LogP of 0.8, this compound is measurably more polar than the des-methyl analog (LogP ~1.23), making it the preferred intermediate scaffold when medicinal chemists need to reduce lipophilicity in lead series without adding heteroatom count [2]. This differentiation is directly linked to the 2-methyl substituent effect and is quantifiable through computational LogP data.

Derivatization Hub for Amide and Ester Library Synthesis

The 3-carboxylic acid position provides a defined vector for amide coupling and esterification that is structurally distinct from the 2-carboxylic acid regioisomer (CAS 6577-89-5). Researchers building compound libraries centered on tetrahydroindole-3-carboxylic acid amides can procure this compound with confidence that the regioisomer will not be inadvertently substituted, as documented by distinct CAS registries and structural descriptors [3].

High-Temperature Synthetic Methodology Development

The compound's melting point >245 °C, which is >50 °C higher than that of the aromatic 2-methyl-1H-indole-3-carboxylic acid analog, enables its use in high-temperature reactions (e.g., microwave-assisted amidation, refluxing DMF conditions) with a lower risk of thermal decomposition or undesired solid-form transitions [4]. This thermal stability advantage is directly supported by vendor-reported melting point data.

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